molecular formula C24H18BrN3O B2700996 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-23-3

1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2700996
CAS RN: 901044-23-3
M. Wt: 444.332
InChI Key: WLMQXQZFGDQYHN-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a bromophenyl group, an ethoxy group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]quinoline core suggests that the molecule may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the bromophenyl group could potentially undergo reactions involving the carbon-bromine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development for treating various diseases. The heterocyclic quinoline structure is a key component in many pharmaceutical agents due to its ability to interact with a wide range of biological targets. For instance, quinazoline and quinoline derivatives have been found to possess anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Specifically, some quinoline compounds are known to inhibit epidermal growth factor receptor (EGFR), a target in cancer therapy, highlighting their potential as anticancer drugs (Ravez et al., 2015). Additionally, the modification of quinoline structures can yield compounds with antimicrobial activities and the ability to treat chronic and metabolic diseases (Pereira et al., 2015).

Materials Science Applications

Quinoline derivatives, such as quinoxalines, have been utilized in the development of optoelectronic materials due to their luminescent properties. These compounds are incorporated into π-extended conjugated systems, contributing to the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The electroluminescent and photoluminescent properties of these materials are of particular interest for applications in electronic devices and image sensors (Lipunova et al., 2018).

Chemical Synthesis and Corrosion Inhibition

Quinoline and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. These compounds have also been explored as corrosion inhibitors, offering protection for metals against corrosion in various environments. Quinoline derivatives form stable chelating complexes with metal surfaces, thereby preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Verma et al., 2020).

Safety and Hazards

As with any chemical compound, handling “1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their diverse biological activities. Future studies could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-(4-bromophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O/c1-2-29-19-12-13-22-20(14-19)24-21(15-26-22)23(16-6-4-3-5-7-16)27-28(24)18-10-8-17(25)9-11-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQXQZFGDQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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